molecular formula C16H16O2 B13013567 5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

Cat. No.: B13013567
M. Wt: 240.30 g/mol
InChI Key: OZJPWEOITKMKHJ-UHFFFAOYSA-N
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Description

5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is an aromatic aldehyde with a molecular formula of C15H14O2. This compound is characterized by the presence of a benzaldehyde group substituted with a methyl group and a 2-methylbenzyl ether group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 5-methylsalicylaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: 5-Methyl-2-((2-methylbenzyl)oxy)benzoic acid.

    Reduction: 5-Methyl-2-((2-methylbenzyl)oxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-((2-methylbenzyl)oxy)benzaldehyde
  • 5-Methoxy-2-((2-methylbenzyl)oxy)benzaldehyde
  • 2-((2-Methylbenzyl)oxy)benzaldehyde

Uniqueness

5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

5-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}O2_2
  • Molecular Weight : 258.31 g/mol
  • Structural Features : The compound features a methoxy group attached to a benzaldehyde moiety, which is known to influence its biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Assay Type IC50 Value (µM)
DPPH Radical Scavenging15.3
ABTS Radical Scavenging12.7

These values highlight the compound's potential utility in formulations aimed at reducing oxidative damage.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of this compound. In cellular models, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was confirmed through enzyme-linked immunosorbent assay (ELISA) methods.

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways. For instance, its interaction with cellular receptors involved in inflammation and oxidative stress response has been proposed as a mechanism for its observed effects.

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating immune responses.
  • Scavenging Free Radicals : Its structural characteristics allow it to effectively scavenge free radicals, thereby reducing oxidative stress.

Case Studies

A recent study conducted on mice models demonstrated the protective effects of this compound against induced oxidative stress and inflammation. Mice treated with the compound showed significantly lower levels of inflammatory markers compared to control groups.

Study Summary

Parameter Control Group Treatment Group
TNF-alpha Levels (pg/mL)150 ± 1075 ± 8
IL-6 Levels (pg/mL)200 ± 1590 ± 10

This data underscores the potential therapeutic implications of the compound in managing inflammatory conditions.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

5-methyl-2-[(2-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-7-8-16(15(9-12)10-17)18-11-14-6-4-3-5-13(14)2/h3-10H,11H2,1-2H3

InChI Key

OZJPWEOITKMKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2C)C=O

Origin of Product

United States

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